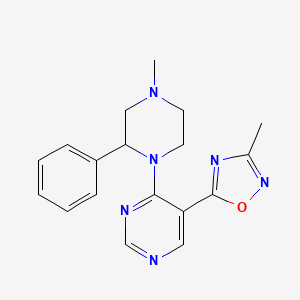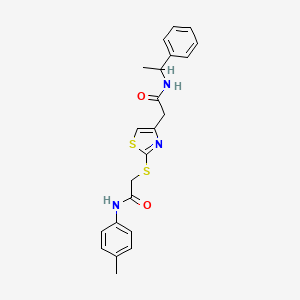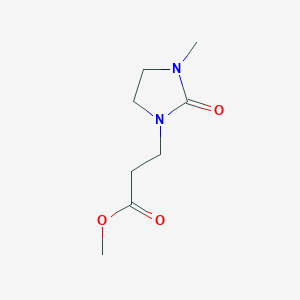![molecular formula C7H14N2O B2708049 (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine CAS No. 1909294-04-7](/img/structure/B2708049.png)
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine” is a chemical compound with the CAS Number: 1909294-04-7 . It has a molecular weight of 142.2 . It is in the form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is “(4aR,8aR)-octahydro-2H-pyrido [4,3-b] [1,4]oxazine” and the Inchi Code is "1S/C7H14N2O/c1-2-8-5-6-7 (1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1" . The InChI key is "AKVZQOUKDWLMFU-RNFRBKRXSA-N" .Physical and Chemical Properties Analysis
The compound “this compound” is in the form of oil . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
A key area of application is the synthesis of complex heterocyclic compounds, which are foundational in drug discovery and development. For instance, Kumar et al. (2011) demonstrated a one-pot synthesis method for creating 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines. This method capitalizes on electrophilic interactions and stereoselective processes to yield bicyclic heterocycles efficiently (Kumar et al., 2011).
Potential in Medicinal Chemistry
The structural complexity and versatility of these compounds make them valuable scaffolds in medicinal chemistry. For example, compounds derived from pyrido[1,3]oxazin-4-ones have shown potential in the development of new bicyclic heteroaromatic chemical series, suggesting their applicability in creating novel therapeutic agents (Slowinski et al., 2013).
Fluorescent Organic Compounds
Additionally, derivatives of "(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine" have been explored for their photophysical properties. Darehkordi et al. (2018) synthesized pyrido[1,2-b][1,2,4]triazines, demonstrating considerable red light emission in the 650 nm range, indicating their potential use as red fluorescent organic compounds (Darehkordi et al., 2018).
Antimicrobial Applications
Furthermore, the antimicrobial activities of various synthesized derivatives have been investigated, highlighting the potential of these compounds in addressing microbial resistance. Hossan et al. (2012) synthesized a series of derivatives that displayed promising antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012).
Safety and Hazards
The compound “(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine” has certain safety information associated with it. The pictograms GHS05 and GHS07 are associated with it . The signal word for it is “Danger” and the hazard statements include H315, H318, and H335 . There are several precautionary statements associated with it, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
In the field of molecular electronics, it has been theoretically demonstrated that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Eigenschaften
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVZQOUKDWLMFU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1OCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)


![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2707972.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2707976.png)
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
![(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2707982.png)
![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)
![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2707986.png)

![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
